4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol

Catalog No.
S13396739
CAS No.
61184-64-3
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol

CAS Number

61184-64-3

Product Name

4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol

IUPAC Name

4-methyl-3,5-diphenyl-4H-1,2-oxazol-5-ol

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-15(13-8-4-2-5-9-13)17-19-16(12,18)14-10-6-3-7-11-14/h2-12,18H,1H3

InChI Key

UFNFMRGJXHNONY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3

4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol is a compound belonging to the oxazole family, characterized by its unique five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound features two phenyl groups attached to the 3 and 5 positions of the oxazole ring, along with a methyl group at the 4 position. Its chemical formula is C16H15NOC_{16}H_{15}NO, and it has a molecular weight of approximately 253.3 g/mol. The presence of the hydroxyl group at the 5-position enhances its solubility and potential reactivity in various chemical environments.

The chemical behavior of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol can be influenced by its functional groups. Key reactions include:

  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The hydroxyl group may undergo oxidation to form corresponding carbonyl compounds, further diversifying its chemical applications.

Research has indicated that compounds related to 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol exhibit various biological activities. Specifically:

  • Antitubercular Activity: Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .
  • Antimicrobial Properties: The structure suggests potential antimicrobial effects, likely due to the presence of the oxazole ring and phenyl substituents.

These biological activities are often attributed to the ability of the compound to interact with biological targets such as enzymes or receptors.

Several synthesis methods have been reported for producing 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol:

  • Cyclization Reactions: Starting from appropriate precursors such as phenylacetaldehyde and methylamine, cyclization can be achieved under acidic or basic conditions.
  • Condensation with Hydroxylamine: A common method involves reacting a suitable diketone with hydroxylamine followed by cyclization to form the oxazole ring.
  • Reflux Conditions: Many methods utilize refluxing conditions with solvents like ethanol or methanol to facilitate reaction completion and improve yields .

The unique structure of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol allows for various applications:

  • Pharmaceuticals: Potential use in developing new drugs targeting bacterial infections or other diseases due to its biological activity.
  • Chemical Intermediates: Utilized in synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol have focused on its binding affinity with biological targets:

  • Enzyme Inhibition: Investigations into whether this compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Evaluating how well it binds to receptors involved in signaling pathways can provide insights into its therapeutic potential.

These studies are crucial for understanding how this compound might function in a biological context.

Several compounds share structural similarities with 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-DiphenylisoxazoleContains an isoxazole ring without the hydroxyl groupLess polar; different reactivity
4-MethylisoxazoleSimilar methyl substitution but lacks phenyl groupsDifferent pharmacological properties
3-Amino-4-methylisoxazoleAmino group substitution instead of hydroxylEnhanced solubility and potential biological activity
4-MethylthiazoleContains sulfur instead of nitrogenDifferent electronic properties affecting reactivity

These comparisons highlight how variations in substituents and functional groups can lead to significant differences in chemical behavior and biological activity.

Position in Isoxazoline Derivative Taxonomy

The taxonomic classification of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within the broader framework of heterocyclic chemistry demonstrates its significance as a representative member of the isoxazoline family [3] [6]. Isoxazolines constitute a distinct class of five-membered heterocyclic compounds characterized by the presence of one nitrogen atom and one oxygen atom positioned adjacent to each other within the ring structure [3]. This fundamental structural arrangement places isoxazolines within the broader category of azole compounds, specifically those containing both nitrogen and oxygen heteroatoms [6].

The systematic classification of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol follows established nomenclature conventions based on the Hantzsch-Widman system [3]. Within the isoxazoline family, three distinct structural isomers exist depending on the location of the double bond, and the compound under investigation belongs to the 2-isoxazoline subfamily, characterized by the double bond between carbon atoms 3 and 4 [3]. This specific arrangement contributes to the compound's unique chemical reactivity and biological properties [3].

Classification LevelDescriptorSpecific Characteristics
Chemical ClassHeterocyclic organic compoundContains non-carbon atoms in ring structure
Ring SystemFive-membered saturated heterocyclePentagonal ring with reduced double bond character
HeteroatomsNitrogen and oxygenAdjacent positioning creates N-O bond
Substitution Pattern3,5-diphenyl, 4-methyl, 5-hydroxylMultiple aromatic and aliphatic substituents
StereochemistryChiral centers at positions 4 and 5Potential for multiple stereoisomers
Functional GroupsHydroxyl and aromatic systemsEnhanced solubility and reactivity

The position of 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within isoxazoline derivative taxonomy is further defined by its specific substitution pattern and functional group arrangement [6]. The presence of phenyl groups at positions 3 and 5 classifies it among the diaryl-substituted isoxazolines, a subclass known for enhanced biological activity and structural stability [1]. The methyl substitution at position 4 and the hydroxyl group at position 5 create additional classification criteria that distinguish this compound from other members of the isoxazoline family [6].

The molecular weight of 253.30 grams per mole and molecular formula C₁₆H₁₅NO₂ place 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol within the medium-molecular-weight range for bioactive heterocycles [6]. The polar surface area of 41.82 square angstroms and logarithmic partition coefficient of 2.349 indicate favorable physicochemical properties for potential biological applications [6]. These parameters position the compound within the optimal range for drug-like molecules according to established pharmaceutical guidelines [6].

The taxonomic relationship between 4-Methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol and related heterocyclic systems reveals important structural connections [6]. The compound shares structural similarities with oxazole derivatives, differing primarily in the degree of saturation within the heterocyclic ring [6]. The presence of the hydroxyl group at position 5 creates additional hydrogen bonding capabilities, distinguishing it from simple isoxazoline derivatives and positioning it among the hydroxy-functionalized heterocycles [6].

Traditional Condensation Approaches

Isoxazoline frameworks that bear two phenyl rings at the three- and five-positions are available through two complementary condensation routes. The first exploits concerted [3 + 2] cycloaddition reactions whereas the second relies on stepwise oxime formation followed by intramolecular ring closure with hydroxylamine. Both platforms have been adapted to install a methyl group at the four-position and to prevent dehydration of the hemiaminal moiety, thereby delivering 4-methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol as an isolable product.

[3+2] Cycloaddition Strategies

Diarylnitrile oxides engage electron-rich alkenes in concerted cycloaddition to give 4,5-dihydro-isoxazol-5-ols in a single operation. The dipolarophile’s substituent pattern dictates regiochemistry, while neighbouring oxygen donors control diastereofacial attack.

EntryDipolarophile (excess)Dipole precursorSolvent (oxygen-free)Temperature (kelvin)Reaction time (hours)Isolated yield (%)dr (endo : exo)Key observation
12-methyl-2-phenylprop-1-eneDiphenylaldoxime + sodium hypochlorite (in situ)Chlorinated methane298673 [1]81 : 19 [1]Allylic oxygen absent – moderate facial bias
2(R)-carvone (control study)Diphenylnitrile oxide (pre-formed)Dichloromethane2981271 [2]Single diastereomerDensity-functional analysis attributes selectivity to asynchronous C–O bond formation [2]
31-Phenyl-2-methylprop-1-ene tethered by benzylic etherIn situ diphenyl nitrile oxideBenzene273 → 2931082 [1]>95 : 5 [1]Remote ether directs anti-addition through hydrogen bonding
42-allyloxy-2-methyl-1,3-diphenylprop-1-eneDiphenylnitrile oxide generated photochemicallyToluene308465 [3]>90 : 10 [3]Steric shielding at C-4 maximises formation of the methyl-bearing regioisomer

Key findings

  • Electron-rich alkenes minimise competing dimerisation of the nitrile oxide, giving chemoselectivity above ninety per cent under rigorously anhydrous conditions [3].
  • Molecular electron density theory computations confirm that the least electronegative terminal atom of the dipole triggers asynchronous bond formation, fixing the C-4 methyl group trans to the oxygen bridge [2].
  • When an allylic oxygen donor is present, hydrogen-bond anchoring lowers the transition-state energy by circa ten kilocalories per mole, raising the diastereomeric ratio beyond ninety per cent [1].

Hydroxylamine-Mediated Ring Formation

Condensation of β-dicarbonyl compounds with hydroxylamine hydrochloride under mildly basic conditions bypasses nitrile-oxide generation altogether and proceeds through an oxime-enaminol equilibrium that closes onto the adjacent carbonyl. Suppressing subsequent dehydration preserves the five-position hydroxyl group that defines the target compound.

Entry1,3-Dicarbonyl precursor (substituents)Hydroxylamine sourceSolvent / baseTemperature (kelvin)Time (hours)Product (major)Yield (%)
11,2-diphenyl-1,3-butane-1,3-dione (methyl at C-2)Hydroxylamine hydrochloride (1.2 equiv.)Ethanol / sodium carbonate318 (reflux)154-methyl-3,5-diphenyl-4,5-dihydro-1,2-oxazol-5-ol88 [4]
21,3-diphenyl-1,3-propanedione (no methyl)Hydroxylamine hydrochloride (1.2 equiv.)Ethanol / reflux343 (overnight)163,5-diphenylisoxazole (dehydrated)99 [5]
3β-benzoyl-β-methylacetoacetophenoneHydroxylamine hydrochloride (2 equiv.)Water–ethanol (one-pot)31365-hydroxy-5-methyl-3,4-diphenyl-2-isoxazoline86 [6]
4Ethyl 2-benzoyl-3-oxo-3-phenylbutanoateHydroxylamine hydrochlorideDimethyl sulfoxide / sodium hydroxide / atmospheric oxygen29883,5-diphenylisoxazole (oxidised)86 [7]

Key findings

  • Replacing the terminal diketone hydrogen with a methyl group stabilises the hemiaminal, blocking acid-promoted dehydration and favouring the hydroxy isoxazoline over its isoxazole congener [4].
  • Solvents that hydrogen-bond (for example, ethanol and water mixtures) accelerate proton transfer during C–N bond formation, giving near-quantitative conversion at forty-five degrees Celsius without dehydrating agents [6].
  • Computational modelling indicates that the methyl substituent raises the dehydration barrier by approximately thirty kilocalories per mole relative to the parent 3,5-diphenylisoxazole system, explaining the ease of isolation of the five-hydroxy product [6].

Physical data for the isolated compound (representative batch, entry 1)

ParameterObserved value
Melting pointOne hundred forty-nine to one hundred fifty-one degrees Celsius [8]
Molecular massTwo hundred fifty-three point three grams per mole [8]
Logarithm of partition coefficient (octanol / water)Two point three [8]
Proton nuclear magnetic resonance spectroscopy (four hundred megahertz, chloroform-d)Aromatic protons seven point two to seven point nine parts per million (multiplet, ten hydrogens); methine at C-4 three point nine parts per million (doublet, one hydrogen); hydroxyl proton eleven point two parts per million (broad singlet) [6]

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.110278721 g/mol

Monoisotopic Mass

253.110278721 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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